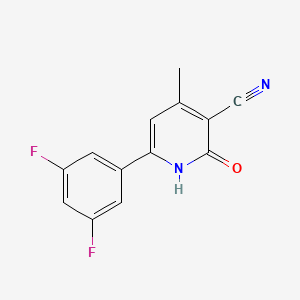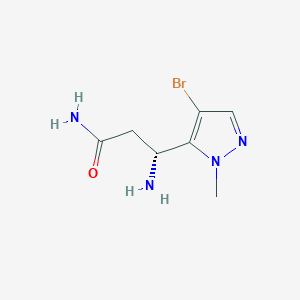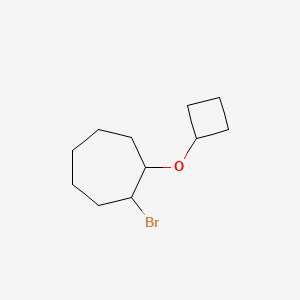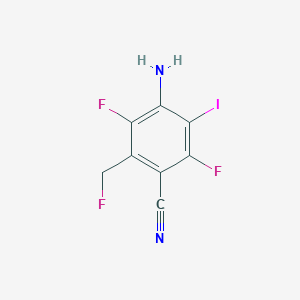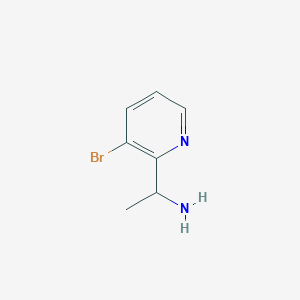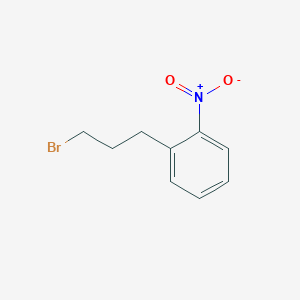
1-(3-Bromopropyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2 It is characterized by a benzene ring substituted with a nitro group at the second position and a bromopropyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-bromo-2-nitrobenzene followed by the alkylation with 1,3-dibromopropane. The reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 1-(3-aminopropyl)-2-nitrobenzene, 1-(3-thiopropyl)-2-nitrobenzene, etc.
Reduction: 1-(3-Bromopropyl)-2-aminobenzene.
Oxidation: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their potential mutagenic and carcinogenic properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-nitrobenzene primarily involves its reactivity due to the presence of the nitro and bromopropyl groups. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The bromopropyl group serves as a good leaving group, facilitating substitution reactions. The compound’s effects in biological systems are often related to its ability to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-nitrobenzene: Similar structure but with the nitro group at the para position.
1-(3-Chloropropyl)-2-nitrobenzene: Chlorine instead of bromine, affecting reactivity and physical properties.
1-(3-Bromopropyl)-2-aminobenzene: Amino group instead of nitro, leading to different chemical behavior.
Uniqueness: 1-(3-Bromopropyl)-2-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a nitro group and a bromopropyl group on the benzene ring provides a versatile platform for further chemical modifications.
Properties
CAS No. |
63307-45-9 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5,7H2 |
InChI Key |
QPXACXPMHQWISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


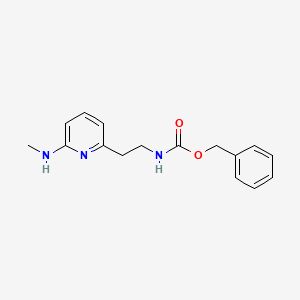
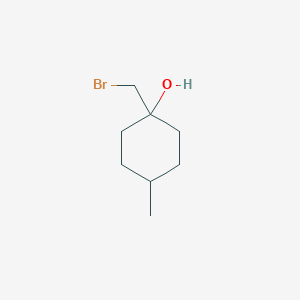
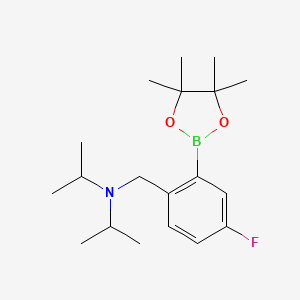
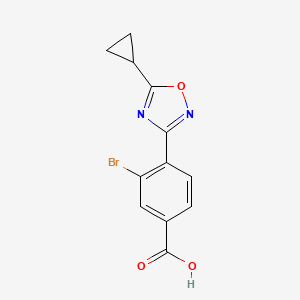
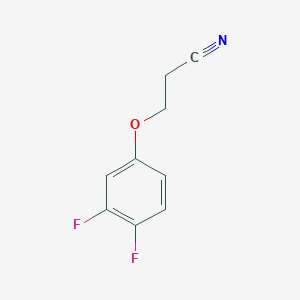
![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)
